

(5-Bromo-2-chloropyridin-4-yl)boronic acid

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Bromo-2-chloropyridin-4-yl)boronic acid

Cat. No.: B1437263

[Get Quote](#)

An In-Depth Technical Guide to **(5-Bromo-2-chloropyridin-4-yl)boronic acid**: Properties, Synthesis, and Application in Cross-Coupling Reactions

Introduction

(5-Bromo-2-chloropyridin-4-yl)boronic acid is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridinylboronic acid, it serves as a versatile reagent in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a bromine and a chlorine atom on the pyridine ring, offers potential for selective and sequential functionalization, making it a valuable tool for constructing complex molecular architectures.

Boronic acids and their derivatives are renowned for their stability, low toxicity, and versatile reactivity, serving as critical intermediates in the synthesis of numerous biologically active compounds.^[1] The incorporation of the pyridine scaffold is a common strategy in drug design, as this heterocycle is a core component of many natural products and pharmaceuticals. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic strategy, and a detailed protocol for the application of **(5-Bromo-2-chloropyridin-4-yl)boronic acid** in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.^{[2][3]}

Physicochemical Properties

The fundamental properties of **(5-Bromo-2-chloropyridin-4-yl)boronic acid** are summarized below. Accurate knowledge of these characteristics is essential for proper handling, storage, and application in quantitative chemical synthesis.

Property	Value	Source
Molecular Formula	C ₅ H ₄ BBrClNO ₂	[4] [5] [6]
Molecular Weight	236.26 g/mol	[4] [5]
CAS Number	871329-63-4	[4] [6]
Appearance	Solid (Typically off-white to yellow powder)	[5]
InChIKey	MGZZMCLHPCQEIN-UHFFFAOYSA-N	[4]
SMILES	B(C1=CC(=NC=C1Br)Cl)(O)O	[4]

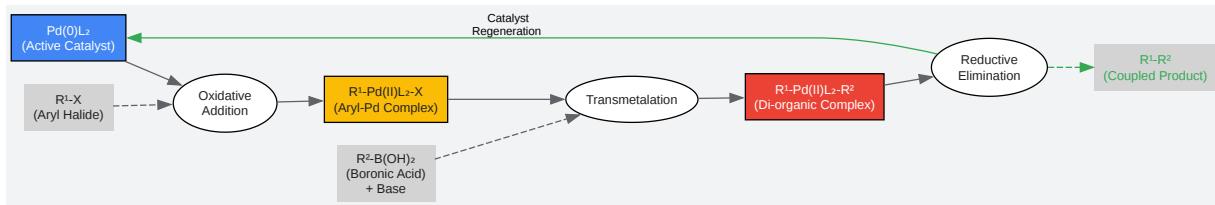
Synthesis Overview

The synthesis of multi-substituted heterocyclic boronic acids like **(5-Bromo-2-chloropyridin-4-yl)boronic acid** is a multi-step process that typically starts from more common pyridine precursors. While a direct, one-pot synthesis is not commonly reported, a logical synthetic pathway can be devised based on established organometallic methodologies. A plausible route involves the halogenation and diazotization of a commercially available aminopyridine, followed by a halogen-metal exchange and borylation sequence.

For instance, a precursor like 5-Bromo-2,4-dichloropyridine can be synthesized from 2-amino-4-chloropyridine.[\[7\]](#)[\[8\]](#) This process involves an initial bromination reaction using N-bromosuccinimide, followed by a diazotization reaction to replace the amino group with a second chlorine atom.[\[7\]](#)[\[8\]](#)

From the 5-Bromo-2,4-dichloropyridine intermediate, the boronic acid could be formed via a selective metal-halogen exchange at the more reactive 4-position, followed by reaction with a borate ester. This typically involves:

- Directed Ortho-Metalation or Halogen-Metal Exchange: Reacting the dihalopyridine with a strong organolithium base (e.g., n-butyllithium or LDA) at very low temperatures (e.g., -78 °C to -100 °C) to selectively replace the chlorine at the C4 position with lithium.
- Borylation: Quenching the resulting aryllithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate.
- Hydrolysis: Acidic workup of the resulting boronate ester to yield the final **(5-Bromo-2-chloropyridin-4-yl)boronic acid**.


This pathway requires careful control of stoichiometry and temperature to achieve the desired regioselectivity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(5-Bromo-2-chloropyridin-4-yl)boronic acid** is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction has become one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryls and substituted heterocycles.[\[2\]](#)

The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (the electrophilic partner).
- Transmetalation: The organoboron compound (the boronic acid) transfers its organic group to the palladium center. This step is critical and requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.
- Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of **(5-Bromo-2-chloropyridin-4-yl)boronic acid** with a generic aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

- **(5-Bromo-2-chloropyridin-4-yl)boronic acid** (1.2 equivalents)
- Aryl Bromide (e.g., 4-bromoanisole) (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)[9][10]
- Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equivalents)[9]
- Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)[9]
- Water (if using a biphasic system, e.g., Dioxane/H₂O 4:1)[9]
- Inert Gas (Nitrogen or Argon)

- Standard laboratory glassware (Schlenk flask or sealed vial), magnetic stirrer, heating mantle/block.
- Purification supplies (Silica gel, solvents for chromatography).

Experimental Workflow:

Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

- Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), **(5-Bromo-2-chloropyridin-4-yl)boronic acid** (1.2 mmol), and the base (e.g., K_3PO_4 , 2.0 mmol).[9]
 - Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the $Pd(0)$ catalyst.
- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.05 mmol, 5 mol%).[9]
 - Insight: The choice of catalyst and ligand is crucial. For challenging couplings, more advanced catalyst systems like those based on Buchwald or Herrmann palladacycles may offer higher yields.[2]
- Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, water (e.g., 1 mL).[9]
 - Insight: The solvent system must be capable of dissolving the reagents to some extent. Aprotic polar solvents like dioxane or DMF are common. The addition of water can sometimes accelerate the reaction.
- Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[9]
- Monitoring (Self-Validation): Monitor the progress of the reaction periodically by TLC or LC-MS to determine when the starting material has been consumed.[9]

- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.[\[9\]](#)
- **Drying and Concentration:** Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. [\[9\]](#)
- **Purification:** Purify the resulting crude product by column chromatography on silica gel to isolate the desired coupled product.

Significance in Drug Discovery

The utility of **(5-Bromo-2-chloropyridin-4-yl)boronic acid** extends beyond its role as a simple chemical reagent. Boron-containing compounds have emerged as significant players in medicinal chemistry.[\[11\]](#) The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used to treat multiple myeloma.[\[1\]](#)[\[12\]](#) This success has spurred immense interest in boronic acids as pharmacophores that can form reversible covalent bonds with enzyme active sites.

By using building blocks like **(5-Bromo-2-chloropyridin-4-yl)boronic acid**, medicinal chemists can rapidly generate libraries of novel compounds. The substituted pyridine moiety can be strategically positioned within a drug candidate to modulate properties such as solubility, metabolic stability, and target binding affinity, accelerating the structure-activity relationship (SAR) studies that are fundamental to modern drug development.[\[3\]](#)

Conclusion

(5-Bromo-2-chloropyridin-4-yl)boronic acid is a valuable and highly versatile building block for synthetic and medicinal chemists. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers to effectively utilize this reagent in their pursuit of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (5-Bromo-2-chloropyridin-4-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. aobchem.com [aobchem.com]
- 7. Page loading... [guidechem.com]
- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(5-Bromo-2-chloropyridin-4-yl)boronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1437263#5-bromo-2-chloropyridin-4-yl-boronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com